molecular formula C8H9NS B8474297 6-Cyclopropylpyridine-3-thiol

6-Cyclopropylpyridine-3-thiol

Cat. No.: B8474297
M. Wt: 151.23 g/mol
InChI Key: XUWDCIJSXRBAGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopropylpyridine-3-thiol is a heterocyclic compound that features a pyridine ring substituted with a cyclopropyl group at the 6-position and a mercapto group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropylpyridine-3-thiol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting with a pyridine derivative, the introduction of a cyclopropyl group can be achieved through cyclopropanation reactions. The mercapto group can be introduced via thiolation reactions using reagents such as thiols or thiolating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropylpyridine-3-thiol can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for the reduction of the pyridine ring.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Cyclopropylpyridine-3-thiol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.

    Industry: Used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 6-Cyclopropylpyridine-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The mercapto group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. Additionally, the compound’s structure allows it to interact with various biological pathways, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-Mercapto-pyridine: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.

    6-Cyclopropyl-pyridine: Lacks the mercapto group, which is crucial for certain chemical reactions and biological interactions.

    3-Cyclopropyl-2-mercapto-pyridine: Similar structure but with different substitution pattern, leading to different chemical and biological properties.

Uniqueness

6-Cyclopropylpyridine-3-thiol is unique due to the presence of both the cyclopropyl and mercapto groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H9NS

Molecular Weight

151.23 g/mol

IUPAC Name

6-cyclopropylpyridine-3-thiol

InChI

InChI=1S/C8H9NS/c10-7-3-4-8(9-5-7)6-1-2-6/h3-6,10H,1-2H2

InChI Key

XUWDCIJSXRBAGI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C(C=C2)S

Origin of Product

United States

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